8-Hydroxyquinoline 1-oxide

Vue d'ensemble

Description

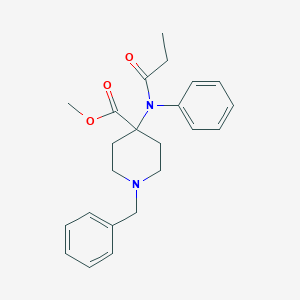

8-Hydroxyquinoline 1-oxide is a quinoline N-oxide carrying a hydroxy substituent at position 8. It is a monohydroxyquinoline and a quinoline N-oxide . It is functionally related to a quinolin-8-ol . It is a conjugate acid of an 8-hydroxyquinoline N-oxide (1-) and has a molecular weight of 161.16 g/mol .

Synthesis Analysis

8-Hydroxyquinoline derivatives are an important group of compounds with rich and diverse biological activities . These compounds incorporate the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . Due to the presence of the phenolic group, 8-HQ displays typical phenolic properties that make it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Molecular Structure Analysis

The molecular structure of 8-Hydroxyquinoline 1-oxide is characterized by a quinoline N-oxide carrying a hydroxy substituent at position 8 . The molecule is a monohydroxyquinoline and a quinoline N-oxide . It is functionally related to a quinolin-8-ol .Chemical Reactions Analysis

8-Hydroxyquinoline derivatives are susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical And Chemical Properties Analysis

8-Hydroxyquinoline 1-oxide has a molecular weight of 161.16 g/mol . More specific physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique

Antimicrobial Agent

8-Hydroxyquinoline-N-oxide exhibits a broad spectrum of antimicrobial activity . It’s been found effective against various bacterial strains, making it a valuable compound in the development of new antibiotics. The compound’s ability to chelate metal ions disrupts the metal ion homeostasis in microbial cells, which is crucial for their survival .

Anticancer Properties

Research has shown that 8-Hydroxyquinoline-N-oxide derivatives can act as potent anticancer agents . They interfere with the proliferation of cancer cells by inducing apoptosis and inhibiting key enzymes involved in cancer cell growth. This makes them promising candidates for cancer therapy .

Neuroprotective Effects

The compound’s iron-chelating properties confer neuroprotective effects , which are particularly beneficial in conditions like Alzheimer’s disease. By modulating metalloprotein activity and reducing oxidative stress, 8-Hydroxyquinoline-N-oxide can help protect neural cells from damage .

Antifungal Activity

8-Hydroxyquinoline-N-oxide also shows significant antifungal activity , making it a potential ingredient in antifungal medications. Its mechanism involves the disruption of fungal cell membrane integrity and inhibition of essential fungal enzymes .

Inhibition of 2OG-Dependent Enzymes

This compound is known to inhibit 2-oxoglutarate (2OG)-dependent enzymes, which are therapeutic targets for various diseases. It acts as a broad-spectrum inhibitor, affecting enzymes like histone demethylases and nucleic acid demethylases, which play roles in epigenetic regulation .

Chelation Therapy

Due to its metal-binding properties, 8-Hydroxyquinoline-N-oxide is used in chelation therapy to treat metal poisoning. It forms stable complexes with toxic metal ions, facilitating their excretion from the body and reducing metal-induced toxicity .

Safety And Hazards

Orientations Futures

Compounds containing the 8-Hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities and have huge therapeutic value. They can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Propriétés

IUPAC Name |

1-oxidoquinolin-1-ium-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-1-3-7-4-2-6-10(12)9(7)8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKUOCCQEBLPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150142 | |

| Record name | 8-Quinolinol, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxyquinoline 1-oxide | |

CAS RN |

1127-45-3 | |

| Record name | 8-Hydroxyquinoline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyquinoline 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-8-ol 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXYQUINOLINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMI4LD989P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

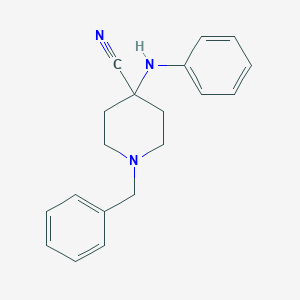

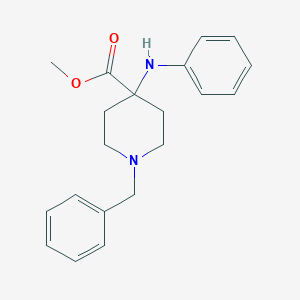

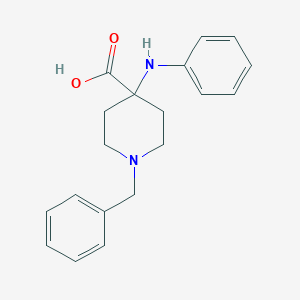

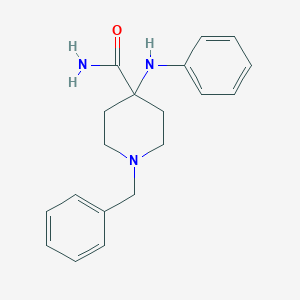

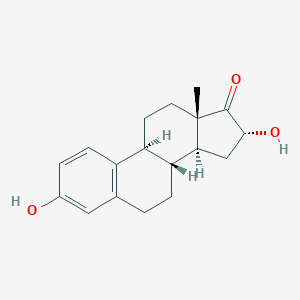

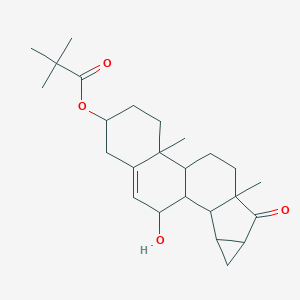

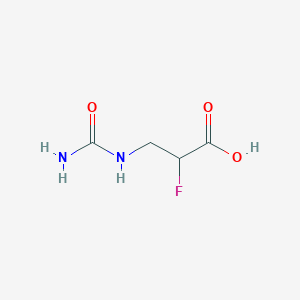

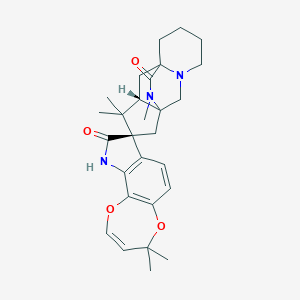

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 8-hydroxyquinoline-N-oxide?

A1: 8-Hydroxyquinoline-N-oxide has the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol. [, ]

Q2: What spectroscopic techniques are useful for characterizing 8-hydroxyquinoline-N-oxide?

A2: Researchers commonly employ infrared (IR), Raman, UV-Vis, and NMR spectroscopy to characterize 8-hydroxyquinoline-N-oxide and its complexes. These techniques provide valuable information about the molecule's structure, vibrational modes, electronic transitions, and proton environments. [, , ]

Q3: How does the N-oxide group in 8-hydroxyquinoline-N-oxide influence its properties compared to 8-hydroxyquinoline?

A3: The N-oxide group significantly impacts the compound's properties by:

- Modifying electron distribution: It increases the electron density on the oxygen atom, enhancing its ability to coordinate with metal ions. []

- Altering acidity: The N-oxide group increases the acidity of the hydroxyl proton, affecting its ionization constants and complexation behavior. []

- Influencing stability constants: Metal complexes of 8-hydroxyquinoline generally exhibit higher stability constants compared to their 8-hydroxyquinoline-N-oxide counterparts. This difference is attributed to the higher basicity of the 8-hydroxyquinoline anion. []

Q4: How does 8-hydroxyquinoline-N-oxide interact with metal ions?

A4: 8-Hydroxyquinoline-N-oxide acts as a bidentate ligand, coordinating to metal ions through both the oxygen atom of the N-oxide group and the deprotonated hydroxyl oxygen. This interaction forms stable chelate complexes with various metal ions. [, , , ]

Q5: What is the significance of the "gadolinium break" observed in lanthanide complexes of 8-hydroxyquinoline-N-oxide?

A5: The "gadolinium break" refers to the trend of increasing stability constants across the lanthanide series, reaching a peak at gadolinium, followed by a slight decrease. This phenomenon is observed in both 8-hydroxyquinoline and its N-oxide complexes and is attributed to a combination of electronic and steric factors. []

Q6: What are some applications of 8-hydroxyquinoline-N-oxide and its derivatives in analytical chemistry?

A6: 8-Hydroxyquinoline-N-oxide and its derivatives serve as valuable reagents in analytical chemistry for:

- Selective extraction: They selectively extract metal ions from solutions, facilitating their separation and preconcentration. []

- Gravimetric determination: They form insoluble complexes with specific metal ions, enabling their gravimetric determination. []

- Spectrophotometric analysis: The formation of colored complexes allows for the spectrophotometric determination of metal ions. []

Q7: Can you elaborate on the anticancer activity of 8-hydroxyquinoline-N-oxide and its complexes?

A7: Research indicates that certain lanthanide(III) complexes containing 8-hydroxyquinoline-N-oxide and 1,10-phenanthroline ligands demonstrate potent antiproliferative activity against cisplatin-resistant cancer cells. Notably, these complexes induce apoptosis and autophagy in these cells, potentially overcoming cisplatin resistance. []

Q8: How is computational chemistry used to study 8-hydroxyquinoline-N-oxide?

A8: Researchers utilize computational techniques, such as Density Functional Theory (DFT), to investigate:

- Molecular geometry: Predicting the three-dimensional structure and bond lengths of the molecule. []

- Vibrational frequencies: Calculating the vibrational modes of the molecule and comparing them to experimental data. []

Q9: What is the role of Structure-Activity Relationship (SAR) studies in understanding 8-hydroxyquinoline-N-oxide derivatives?

A9: SAR studies explore the relationship between the structure of 8-hydroxyquinoline-N-oxide derivatives and their biological activity. By systematically modifying substituents on the quinoline ring, researchers gain insights into the pharmacophore and identify derivatives with improved potency, selectivity, and pharmacological properties. [, ]

Q10: What factors influence the stability of 8-hydroxyquinoline-N-oxide and its complexes?

A10: Stability can be affected by:

Q11: What formulation strategies can improve the stability, solubility, or bioavailability of 8-hydroxyquinoline-N-oxide and its complexes?

A11: Formulation strategies include:

- Encapsulation: Encapsulating the compound within nanoparticles or liposomes can protect it from degradation and improve its delivery to target sites. []

Q12: Are there any specific SHE (Safety, Health, and Environment) considerations associated with handling 8-hydroxyquinoline-N-oxide and its derivatives?

A12: While specific SHE data for this compound might be limited, it is crucial to handle all chemicals with care. Researchers should consult safety data sheets, wear appropriate personal protective equipment, and follow established laboratory safety protocols. []

Q13: What are some promising areas for future research on 8-hydroxyquinoline-N-oxide and its derivatives?

A13: * Developing more potent and selective anticancer agents: Optimizing the structure of 8-hydroxyquinoline-N-oxide-based complexes to enhance their anticancer activity and target selectivity. []* Exploring novel applications in catalysis: Investigating the catalytic potential of these compounds in organic reactions. []* Understanding their environmental fate and impact: Studying their degradation pathways, ecotoxicological effects, and developing strategies for their safe disposal and potential recycling. [, ]* Investigating drug delivery and targeting: Developing targeted drug delivery systems to improve the therapeutic index and reduce off-target effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)

![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)